Elevated Hydrogen-Bond Acceptor Count and Lipophilicity vs. the Trifluoromethyl (-CF3) Analog
The target compound possesses 5 hydrogen-bond acceptors (HBA) compared to 4 for the -CF3 analog 4-bromo-3-methoxy-4'-(trifluoromethyl)-1,1'-biphenyl [1]. The -OCF3 group also contributes to a calculated XLogP3 of approximately 5.3, versus 5.1 for the -CF3 analog [1][2]. This difference in HBA count and lipophilicity is significant in medicinal chemistry programs where fine-tuning of solubility, permeability, and target engagement is required.
| Evidence Dimension | Hydrogen-bond acceptor count and calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | HBA: 5; XLogP3: approximately 5.3 (inferred from near-isosteric OCF3-biphenyl analog, CAS 1261591-53-0) |
| Comparator Or Baseline | 4-Bromo-3-methoxy-4'-(trifluoromethyl)-1,1'-biphenyl (CAS 2807467-57-6): HBA: 4; XLogP3: 5.1 |
| Quantified Difference | +1 HBA and +0.2 log units in XLogP3 |
| Conditions | Computed properties from PubChem-derived data reported by Kuujia and BenchChem product pages |
Why This Matters
The additional hydrogen-bond acceptor and higher lipophilicity can directly impact the pharmacokinetic profile and binding interactions of derived drug candidates, making the -OCF3 compound preferable when enhanced membrane permeability or specific polar interactions are desired.
- [1] Kuujia Product Page for 4-Bromo-3-methoxy-4'-(trifluoromethyl)-1,1'-biphenyl (CAS 2807467-57-6); HBA: 4, XLogP3: 5.1, TPSA: 9.2 Ų. View Source
- [2] Kuujia Product Page for 5-Chloro-3-methoxy-4'-(trifluoromethoxy)biphenyl (CAS 1261591-53-0); HBA: 5, XLogP3: 5.3, TPSA: 18.5 Ų; used as a conservative lower-bound estimate for target compound. View Source
